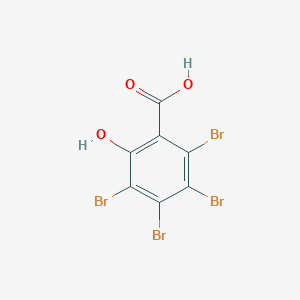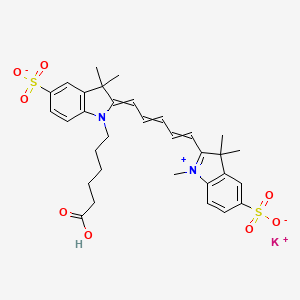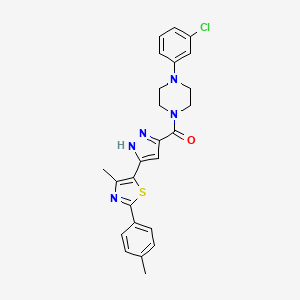
2,3,4,5-Tetrabromo-6-hydroxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,5-Tetrabromo-6-hydroxybenzoic acid is an organic compound with the molecular formula C7H2Br4O3 It is a brominated derivative of hydroxybenzoic acid, characterized by the presence of four bromine atoms and a hydroxyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrabromo-6-hydroxybenzoic acid typically involves the bromination of hydroxybenzoic acid derivatives. One common method includes the bromination of 2,3,5,6-tetrabromo-4-hydroxybenzoic acid using a 10-fold excess of sodium nitrite (NaNO2) in glacial acetic acid at 20°C. This reaction yields tetrabromonitrosophenols, which further transform into a mixture of tetrabromo-p-quinone diazide and tetrabromo-p- and -o-nitrophenols .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the bromination process described above can be scaled up for industrial applications, provided that appropriate safety and environmental controls are in place.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,4,5-Tetrabromo-6-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroxybenzoic acid derivatives with fewer bromine atoms.
Substitution: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Sodium nitrite (NaNO2) in glacial acetic acid is commonly used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Tetrabromo-p-quinone diazide and tetrabromo-p- and -o-nitrophenols.
Reduction: Hydroxybenzoic acid derivatives with fewer bromine atoms.
Substitution: Substituted hydroxybenzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
2,3,4,5-Tetrabromo-6-hydroxybenzoic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.
Industry: Utilized in the production of dyes and pigments due to its brominated structure.
Wirkmechanismus
The mechanism of action of 2,3,4,5-Tetrabromo-6-hydroxybenzoic acid involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit plastoquinone synthesis in marine bacteria, leading to algicidal effects . This inhibition affects key metabolic processes in algae, ultimately leading to their death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Tribromo-3-hydroxybenzoic acid: Another brominated hydroxybenzoic acid with three bromine atoms.
2,3,5,6-Tetrabromo-4-hydroxybenzoic acid: A closely related compound with a different bromination pattern.
Uniqueness
2,3,4,5-Tetrabromo-6-hydroxybenzoic acid is unique due to its specific bromination pattern, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications in organic synthesis and industrial processes.
Eigenschaften
CAS-Nummer |
35754-69-9 |
|---|---|
Molekularformel |
C7H2Br4O3 |
Molekulargewicht |
453.70 g/mol |
IUPAC-Name |
2,3,4,5-tetrabromo-6-hydroxybenzoic acid |
InChI |
InChI=1S/C7H2Br4O3/c8-2-1(7(13)14)6(12)5(11)4(10)3(2)9/h12H,(H,13,14) |
InChI-Schlüssel |
USHRBRKMUOGABS-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(C(=C(C(=C1Br)Br)Br)Br)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chloro-4-fluorobenzyl)acetamide](/img/structure/B14107316.png)
![N-benzyl-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide](/img/structure/B14107323.png)
![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B14107332.png)
![1-methyl-9-(4-methylphenyl)-3-nonyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14107333.png)


![3-(4-chlorobenzyl)-8-(2,4-dimethoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14107342.png)
![2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N,N-diethylacetamide](/img/structure/B14107347.png)
![2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B14107350.png)
![2-Benzyl-6-(4-ethoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14107352.png)



